

Dimethylmalonyl Chloride: A Versatile C5 Building Block in Organic Synthesis

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Compound of Interest

Compound Name: *Dimethylmalonyl chloride*

Cat. No.: B1587366

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dimethylmalonyl chloride, a reactive diacyl chloride, serves as a valuable five-carbon (C5) building block in a multitude of organic syntheses. Its bifunctional nature allows for the construction of diverse molecular architectures, ranging from pharmaceuticals and agrochemicals to complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of **dimethylmalonyl chloride** in key synthetic transformations, including the formation of amides, esters, barbiturates, and its utility in cycloaddition reactions via ketene intermediates.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of **dimethylmalonyl chloride** is presented in Table 1.

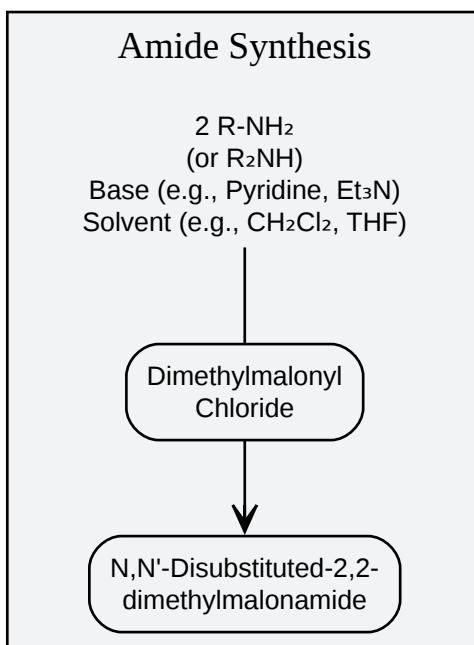
Property	Value	Reference
CAS Number	5659-93-8	[1]
Molecular Formula	C ₅ H ₆ Cl ₂ O ₂	[1]
Molecular Weight	169.01 g/mol	[1]
Boiling Point	156 °C	[1]
Density	1.319 g/cm ³	[1]
Flash Point	58.5 °C	[1]

Safety Precautions: **Dimethylmalonyl chloride** is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety goggles. It reacts with water and other protic solvents to release hydrochloric acid.

Application 1: Synthesis of N,N'-Disubstituted-2,2-dimethylmalonamides

The reaction of **dimethylmalonyl chloride** with primary or secondary amines provides a straightforward route to N,N'-disubstituted-2,2-dimethylmalonamides. These compounds are of interest in medicinal chemistry and materials science.

General Reaction Scheme



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Caption: General workflow for the synthesis of N,N'-disubstituted-2,2-dimethylmalonamides.

Experimental Protocol: Synthesis of N,N'-Dibenzyl-2,2-dimethylmalonamide (Adapted from general procedures for acyl chlorides)[1][2][3]

Materials:

- **Dimethylmalonyl chloride** (1.0 eq)
- Benzylamine (2.2 eq)
- Triethylamine (2.5 eq)
- Anhydrous Dichloromethane (DCM)
- 1 M HCl solution
- Saturated NaHCO₃ solution

- Brine
- Anhydrous MgSO₄

Procedure:

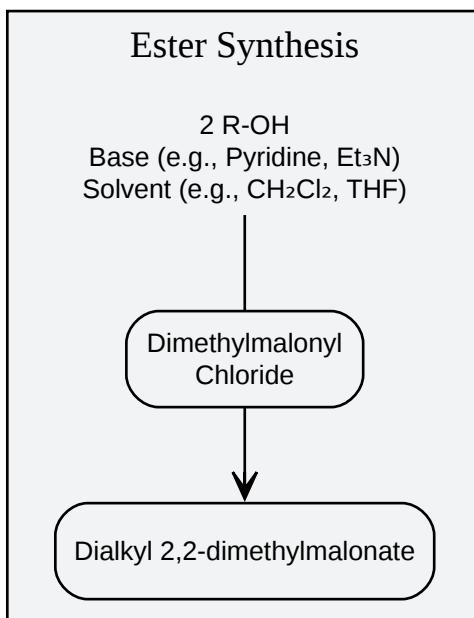
- To a solution of benzylamine (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add a solution of **dimethylmalonyl chloride** (1.0 eq) in anhydrous DCM dropwise over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Product	Yield	Melting Point	Spectroscopic Data
N,N'-Dibenzyl-2,2-dimethylmalonamide	High	166-167 °C	¹ H NMR (CDCl ₃): δ 1.5 (s, 6H), 4.4 (d, 4H), 7.2-7.4 (m, 10H), ~7.8 (br s, 2H, NH). ¹³ C NMR (CDCl ₃): δ 24.5, 43.8, 55.0, 127.5, 127.8, 128.7, 137.9, 171.5.

Application 2: Synthesis of 2,2-Dimethylmalonate Esters

Esterification of **dimethylmalonyl chloride** with alcohols in the presence of a base yields the corresponding 2,2-dimethylmalonate esters, which are versatile intermediates in organic synthesis.

General Reaction Scheme



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Caption: General workflow for the synthesis of dialkyl 2,2-dimethylmalonates.

Experimental Protocol: Synthesis of Diethyl 2,2-Dimethylmalonate (Adapted from general esterification procedures)[2][4][5][6][7]

Materials:

- **Dimethylmalonyl chloride** (1.0 eq)
- Anhydrous Ethanol (2.5 eq)
- Anhydrous Pyridine (2.5 eq)

- Anhydrous Diethyl Ether
- 1 M HCl solution
- Saturated NaHCO₃ solution
- Brine
- Anhydrous Na₂SO₄

Procedure:

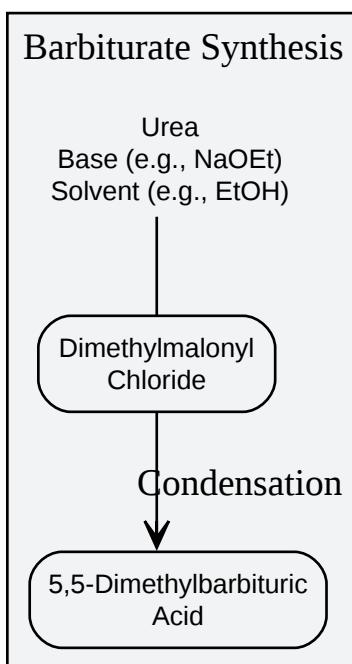
- To a solution of anhydrous ethanol (2.5 eq) and anhydrous pyridine (2.5 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add a solution of **dimethylmalonyl chloride** (1.0 eq) in anhydrous diethyl ether dropwise.
- Stir the mixture at room temperature for 12 hours.
- Filter the reaction mixture to remove pyridinium hydrochloride and wash the solid with diethyl ether.
- Wash the combined filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation.

Product	Yield	Boiling Point	Spectroscopic Data
Diethyl 2,2-Dimethylmalonate	Good	194-196 °C	¹ H NMR (CDCl ₃): δ 1.25 (t, 6H), 1.40 (s, 6H), 4.20 (q, 4H). ¹³ C NMR (CDCl ₃): δ 14.1, 22.5, 50.8, 61.2, 171.8. [2] [3] [4]

Application 3: Synthesis of 5,5-Dimethylbarbituric Acid

Dimethylmalonyl chloride can be used as a precursor for the synthesis of 5,5-dimethylbarbituric acid, a derivative of the pharmacologically important barbiturate class of compounds. The synthesis involves a condensation reaction with urea.

General Reaction Scheme



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Caption: Synthetic route to 5,5-dimethylbarbituric acid.

Experimental Protocol: Synthesis of 5,5-Dimethylbarbituric Acid (Adapted from procedures using dialkyl malonates)[11][12][13]

Note: This is a generalized procedure as direct synthesis from **dimethylmalonyl chloride** is less common than from the corresponding ester. The reaction would likely proceed via in situ ester formation.

Materials:

- Sodium metal
- Absolute Ethanol
- Urea
- **Dimethylmalonyl chloride**
- Concentrated HCl

Procedure:

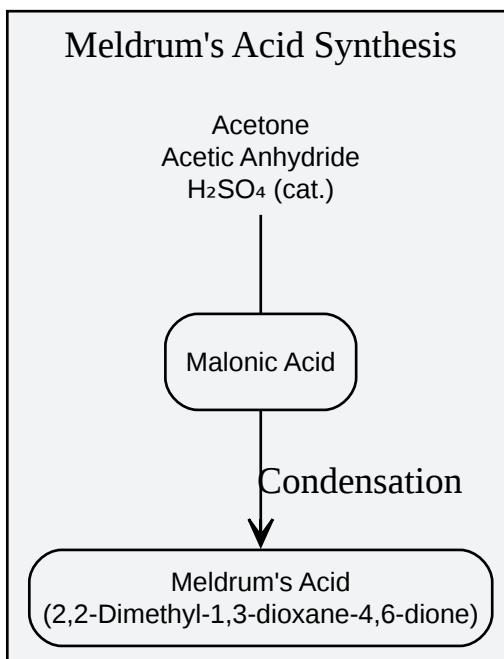
- Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 eq) in absolute ethanol.
- To the sodium ethoxide solution, add a solution of urea (1.0 eq) in warm absolute ethanol.
- Cool the mixture to 0 °C and add **dimethylmalonyl chloride** (1.0 eq) dropwise.
- Heat the reaction mixture to reflux for 6-8 hours.
- Cool the mixture and add water to dissolve the precipitate.
- Acidify the solution with concentrated HCl to precipitate the product.
- Collect the solid by filtration, wash with cold water, and dry.
- Recrystallize from hot water to obtain pure 5,5-dimethylbarbituric acid.

Product	Yield	Melting Point	Spectroscopic Data
5,5-Dimethylbarbituric Acid	Moderate	277-280 °C[5]	¹ H NMR (DMSO-d ₆): δ 1.2 (s, 6H), 11.2 (s, 2H). ¹³ C NMR (DMSO-d ₆): δ 23.5, 52.0, 151.0, 173.5. FTIR (KBr, cm ⁻¹): ~3200, 3100 (N-H), ~1700-1750 (C=O).[6]

Application 4: Synthesis of Meldrum's Acid Analogs

While the direct synthesis of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) from **dimethylmalonyl chloride** is not a standard procedure, the latter can be used to acylate Meldrum's acid and its derivatives, highlighting its utility in modifying this important synthetic intermediate. The synthesis of Meldrum's acid itself is typically achieved from malonic acid and acetone.[2][7][8][9][10]

General Reaction Scheme for Meldrum's Acid Synthesis



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Caption: Standard synthesis of Meldrum's acid.

Experimental Protocol: Acylation of Meldrum's Acid (Illustrative of Dimethylmalonyl Chloride Reactivity)[19]

Materials:

- Meldrum's acid (1.0 eq)
- Acyl chloride (e.g., Acetyl chloride, 1.1 eq) - **Dimethylmalonyl chloride** can be used for di-acylation under modified conditions.
- Pyridine (2.0 eq)
- Anhydrous Dichloromethane (DCM)

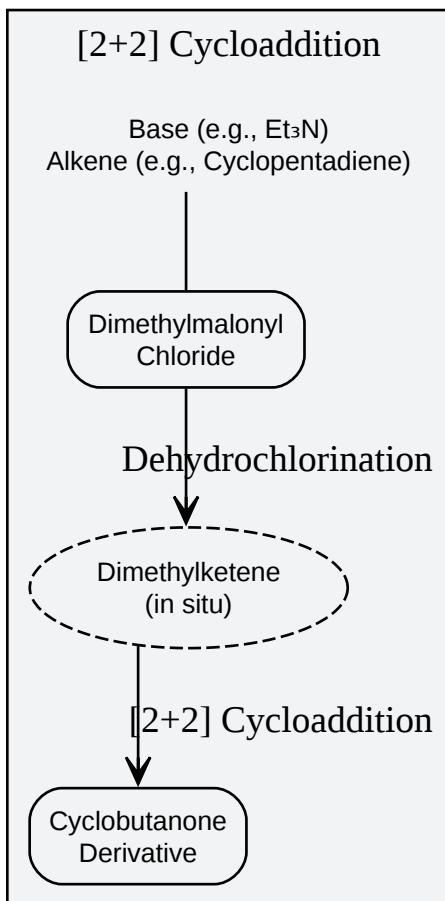
Procedure:

- Dissolve Meldrum's acid (1.0 eq) in anhydrous DCM and cool to 0 °C.
- Add pyridine (2.0 eq) followed by the dropwise addition of the acyl chloride (1.1 eq).
- Stir the reaction at room temperature for 1-2 hours.
- Wash the reaction mixture with 1 M HCl and brine.
- Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the acylated product.

Application 5: [2+2] Cycloaddition Reactions via Dimethylketene

Dimethylmalonyl chloride can serve as a precursor to dimethylketene through dehydrochlorination with a non-nucleophilic base. The *in situ* generated dimethylketene is a highly reactive intermediate that readily undergoes [2+2] cycloaddition reactions with alkenes and other unsaturated compounds to form four-membered rings.

General Reaction Scheme



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Caption: Workflow for [2+2] cycloaddition via in situ generated dimethylketene.

Experimental Protocol: Synthesis of 7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one (Adapted from general ketene cycloaddition procedures)[20][21]

Materials:

- **Dimethylmalonyl chloride** (1.0 eq)
- Triethylamine (2.2 eq)

- Cyclopentadiene (freshly cracked, 1.5 eq)
- Anhydrous Hexane or Diethyl Ether

Procedure:

- To a solution of freshly cracked cyclopentadiene (1.5 eq) in anhydrous hexane at room temperature, simultaneously add solutions of **dimethylmalonyl chloride** (1.0 eq) in hexane and triethylamine (2.2 eq) in hexane from two separate dropping funnels over a period of 1-2 hours with vigorous stirring.
- Stir the reaction mixture at room temperature for an additional 12 hours.
- Filter the mixture to remove triethylamine hydrochloride and wash the solid with hexane.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography.

Product	Yield	Boiling Point	Spectroscopic Data
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one	Variable	-	<p>^1H NMR (CDCl_3): Spectral data for this and related compounds can be found in the literature. [11] The spectrum would show characteristic peaks for the vinyl, allylic, bridgehead, and methyl protons.</p>

Conclusion

Dimethylmalonyl chloride is a highly versatile and reactive building block in organic synthesis. Its ability to readily undergo nucleophilic acyl substitution with a wide range of nucleophiles makes it an excellent starting material for the synthesis of amides and esters. Furthermore, its use as a precursor for dimethylketene opens up possibilities for the construction of complex cyclic systems through cycloaddition reactions. The protocols provided herein, adapted from established synthetic methodologies, offer a foundation for the utilization of **dimethylmalonyl chloride** in various research and development settings.

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